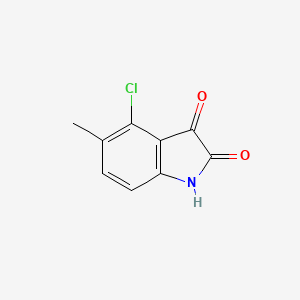

4-Chloro-5-methylisatin

Description

Overview of Isatin (B1672199) (1H-indole-2,3-dione) as a Privileged Scaffold

Isatin, chemically known as 1H-indole-2,3-dione, is a heterocyclic compound that is widely recognized as a "privileged scaffold" in medicinal chemistry. nih.govbenthamscience.comtandfonline.com This term denotes a molecular structure that is capable of binding to multiple biological targets with high affinity, making it a versatile starting point for drug design. The isatin nucleus consists of a fused benzene (B151609) and a five-membered pyrrolidine (B122466) ring containing two carbonyl groups at positions 2 and 3. dergipark.org.tr This unique structure provides several reaction sites, allowing for extensive chemical modifications. benthamscience.comdergipark.org.trmdpi.com

The synthetic versatility of the isatin scaffold has enabled the generation of a vast library of structurally diverse derivatives. benthamscience.comdergipark.org.tr These modifications can occur at the nitrogen atom (N1), the C2 and C3 carbonyl groups, and various positions on the aromatic ring. nih.gov Isatin and its derivatives are found in both natural sources, such as in plants of the Isatis genus and the secretion of Bufo frogs, and can be synthesized in the laboratory. mdpi.comtandfonline.com This accessibility and the ability to systematically alter its structure to modulate biological activity underscore its importance as a foundational structure in the development of new drugs. nih.govnih.gov

Historical Context of Isatin Discovery and Synthetic Utility

Isatin was first identified in 1841 by L. Erdman and A. Laurent through the oxidation of indigo (B80030) dye using nitric and chromic acids. mdpi.com For over a century, it was primarily considered a synthetic compound. mdpi.com However, its later discovery in various natural sources, including plants, fungi, and even as a metabolic derivative in humans, highlighted its biological relevance. mdpi.comtandfonline.comrjppd.org

The synthetic utility of isatin is extensive, with several established methods for its preparation. The most common conventional methods include the Sandmeyer, Stolle, and Gassman syntheses. nih.govbiomedres.us The Sandmeyer synthesis, one of the most widely used routes, involves the cyclization of an isonitrosoacetanilide intermediate in the presence of a strong acid. biomedres.usnih.gov

Beyond its own synthesis, isatin serves as a crucial precursor for a multitude of other pharmacologically active compounds and complex heterocyclic molecules. nih.govbiomedres.usnih.gov Its carbonyl groups and reactive nitrogen atom allow it to participate in a wide range of chemical reactions, including oxidation, ring-expansion, and condensation reactions, leading to important derivatives like tryptanthrin (B1681603) and indirubins. nih.gov This synthetic flexibility is a primary reason for its sustained interest in organic and medicinal chemistry. nih.gov

Significance of Isatin Derivatives in Drug Discovery and Development

The isatin scaffold is a cornerstone in the development of new therapeutic agents due to the broad spectrum of biological activities exhibited by its derivatives. benthamscience.comnih.govrjppd.org Modifications to the isatin core have led to compounds with a wide array of pharmacological properties. These activities include:

Anticancer: Isatin derivatives have shown significant cytotoxic and antineoplastic properties, inhibiting cancer cell growth through various mechanisms, including the inhibition of protein kinases and tubulin polymerization. benthamscience.comnih.govnih.gov

Antimicrobial: Many derivatives exhibit potent activity against various microorganisms, including Gram-positive and Gram-negative bacteria. nih.govbenthamdirect.com

Antiviral: Isatin-based compounds have been investigated for their antiviral properties, including activity against HIV. mdpi.comnih.govnih.gov

Anticonvulsant: Several isatin derivatives have demonstrated anticonvulsant and sedative-hypnotic activities, showing potential for treating central nervous system disorders. rjppd.orgsrce.hr

Anti-inflammatory: The anti-inflammatory potential of isatin derivatives has also been a subject of research. nih.govrjppd.org

The multitarget profile of isatin analogues confirms their importance in medicinal chemistry. nih.gov The ability to systematically modify the isatin structure allows researchers to fine-tune its biological activity, enhance potency, and reduce toxicity, making it a highly valuable framework in modern drug discovery. nih.govrjppd.org

Rationale for Research Focus on 4-Chloro-5-methylisatin

Within the large family of isatin derivatives, this compound stands out as a compound of interest for further chemical exploration. Its significance lies not only in its own potential biological activities but also in its utility as a versatile intermediate for synthesizing more complex molecules. For instance, this compound has been used as a starting material in the multi-step synthesis of thiophene (B33073) analogues of 5-chloro-5,8-dideazafolic acid, which were evaluated as tumor cell growth inhibitors. nih.gov This demonstrates its value as a building block in creating novel therapeutic candidates.

Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 53003-18-2 | biosynth.com |

| Molecular Formula | C₉H₆ClNO₂ | biosynth.comnih.gov |

| Molecular Weight | 195.6 g/mol | biosynth.com |

| Canonical SMILES | CC1=C(C2=C(C=C1)NC(=O)C2=O)Cl | biosynth.com |

The specific placement of a chloro group at the 4-position and a methyl group at the 5-position of the isatin ring is a key driver for research into this compound. Structure-activity relationship (SAR) studies on isatin derivatives have consistently shown that the nature and position of substituents on the aromatic ring can dramatically influence biological activity. nih.gov

The introduction of halogen atoms, such as chlorine, is a common strategy in medicinal chemistry to enhance the therapeutic potential of a molecule. nih.govijcsrr.org Halogenation, particularly at the C5 position, has been shown to improve the cytotoxic activity of isatin derivatives. nih.govijcsrr.org While less common than C5 substitution, C4-halogenation also plays a critical role in modulating the electronic properties and binding interactions of the scaffold.

Simultaneously, the presence of a methyl group at the C5 position introduces a hydrophobic, electron-donating character. nih.gov Studies on 5-methylisatin (B515603) derivatives have shown them to be a promising basis for developing new inhibitors for targets like cyclin-dependent kinase 2 (CDK2). mdpi.com The combination of an electron-withdrawing halogen group with a hydrophobic, electron-releasing methyl group has been highlighted as a strategy for improving the anti-proliferative effects of isatin derivatives on cancer cell lines. nih.gov This specific substitution pattern in this compound thus creates a unique electronic and steric profile, making it a valuable subject for synthesizing and evaluating new bioactive compounds.

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-5-methyl-1H-indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO2/c1-4-2-3-5-6(7(4)10)8(12)9(13)11-5/h2-3H,1H3,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSRLWIVLOPJPOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)NC(=O)C2=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20626468 | |

| Record name | 4-Chloro-5-methyl-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20626468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53003-18-2 | |

| Record name | 4-Chloro-5-methyl-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20626468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Studies of 4 Chloro 5 Methylisatin

Ring Expansion Reactions of Isatin (B1672199) Derivatives

Ring expansion reactions of the isatin scaffold provide a valuable route to various biologically important fused heterocyclic compounds, such as quinolines, quinazolinones, and acridines. thieme-connect.com These transformations typically involve the cleavage of the N1-C2 or C2-C3 bond of the isatin ring, followed by the insertion of atoms to form a larger ring system. thieme-connect.com

One notable example involves the reaction of isatin derivatives with 2-ethynyl aniline (B41778), catalyzed by a combination of p-toluenesulfonic acid (p-TSA) and a copper(I) catalyst. rsc.org In this reaction, the amino group of the aniline derivative attacks the C3-keto carbonyl of the isatin. This is followed by a copper-catalyzed ring-opening and subsequent intramolecular cyclization, leading to the formation of indolo[1,2-c]quinazolinones. rsc.org While this specific reaction was demonstrated with 5-methylisatin (B515603), the methodology is applicable to a range of substituted isatins. rsc.org For instance, the reaction of 5-methylisatin with 2-(phenylethynyl)aniline yielded 12-benzyl-2-methylindolo[1,2-c]quinazolin-6(5H)-one in a 77% yield. rsc.org

Another approach to ring expansion involves the base-catalyzed alcoholysis of 3-imino-2-oxoindoles, which can lead to the formation of 2-aminoquinolines. scielo.br Similarly, 3-methyleneoxindoles can undergo ring expansion to form quinolones. scielo.br The mechanism of these reactions often involves a nucleophilic ring-opening step. scielo.br

The ability of the isatin ring to undergo such expansions highlights its utility as a synthetic precursor for more complex heterocyclic systems. The specific substitution pattern of 4-chloro-5-methylisatin would be expected to influence the reactivity and regioselectivity of these ring expansion reactions.

Friedel–Crafts Reactions

The Friedel-Crafts reaction is a classic method for the formation of carbon-carbon bonds via electrophilic aromatic substitution. In the context of isatins, the electrophilic C3-carbonyl group can react with electron-rich aromatic compounds, such as phenols and anilines, in the presence of a Lewis acid or an organocatalyst. rsc.org This reaction typically results in the formation of 3-aryl-3-hydroxy-2-oxindoles, which are valuable precursors for various biologically active molecules. rsc.org

An enantioselective Friedel-Crafts reaction of isatin derivatives with activated phenols has been developed using a Cinchona-derived thiourea (B124793) as an organocatalyst. rsc.org This methodology has been applied to a range of substituted isatins, including those with electron-donating and electron-withdrawing groups on the aromatic ring. rsc.org For example, the reaction of N-benzylisatin with 3,4-dimethoxyphenol (B20763) in the presence of the catalyst provided the corresponding 3-aryl-3-hydroxy-2-oxindole in 82% yield and with 88% enantiomeric excess. rsc.org

While a specific study on the Friedel-Crafts reaction of this compound was not found in the provided search results, the general applicability of this reaction to substituted isatins suggests that this compound would also be a suitable substrate. The electronic effects of the chloro and methyl groups would likely influence the reaction rate and the stability of the resulting product.

It is also worth noting that the Stolle synthesis, a method for preparing isatins, involves an intramolecular Friedel-Crafts acylation of a chlorooxalylanilide intermediate in the presence of a Lewis acid like aluminum chloride. scielo.br

Aldol (B89426) Condensation Reactions

The aldol condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry, involving the reaction of an enolate with a carbonyl compound to form a β-hydroxy carbonyl compound, which may then dehydrate to an α,β-unsaturated carbonyl compound. magritek.comlibretexts.org The C3-keto group of isatins is highly electrophilic and readily participates in aldol-type reactions with various enolizable ketones. psu.edu

A catalyst-free aldol condensation of various aromatic and aliphatic ketones with isatins has been developed using dimethylformamide (DMF) as the solvent in the presence of molecular sieves. psu.edu This method provides access to a wide range of 3-substituted-3-hydroxyindolin-2-ones in good to excellent yields. psu.edu The reaction proceeds under mild, room temperature conditions. psu.edu For instance, the reaction of isatin with acetophenone (B1666503) under these conditions yields the corresponding 3-hydroxy-3-(2-oxo-2-phenylethyl)indolin-2-one.

The general mechanism for a base-catalyzed aldol condensation involves the deprotonation of the α-carbon of a ketone to form an enolate, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the other reaction partner. libretexts.org In the case of isatins, the highly reactive C3-carbonyl is the electrophilic partner.

Under acidic conditions, the reaction proceeds via an enol intermediate. The acid catalyst protonates the carbonyl oxygen of the aldehyde or ketone, making it a better electrophile for the nucleophilic attack by the enol. masterorganicchemistry.com The resulting aldol addition product can then undergo acid-catalyzed dehydration. masterorganicchemistry.comlibretexts.org

While specific examples of aldol reactions with this compound were not detailed in the provided search results, the established reactivity of the isatin core in such transformations suggests its viability as a substrate. The electron-withdrawing nature of the chlorine at position 4 would likely enhance the electrophilicity of the C3-carbonyl group, potentially accelerating the rate of the aldol addition.

Oxidation Reactions of Isatin Derivatives

The oxidation of isatins can lead to various products, with the most common being the corresponding anthranilic acids. This transformation involves the oxidative cleavage of the C2-C3 bond of the isatin ring.

One study detailed the oxidation of several substituted isatins, including 5-methylisatin, to their respective anthranilic acids using sodium N-chlorobenzenesulfonamide (chloramine-B) in an alkaline medium. researchgate.net The reaction was found to be first-order with respect to both the isatin and the oxidant. The presence of an electron-releasing group like the methyl group at the 5-position was found to accelerate the reaction rate. researchgate.net The oxidation of 5-methylisatin under these conditions yielded 2-amino-5-methylbenzoic acid with a yield of around 90%. researchgate.net

Another investigation focused on the ruthenium-catalyzed oxidation of isatins, including 5-methylisatin, to anthranilic acids using bromamine-T as the oxidant in an acidic medium. core.ac.uk This catalyzed reaction was found to be significantly faster than the uncatalyzed version. core.ac.uk Similar to the previous study, electron-donating groups on the isatin ring were observed to increase the reaction rate. core.ac.uk

The oxidation of isatins can also be achieved through other methods, such as air oxidation of methylthio-oxindoles in the presence of a base, although this can sometimes lead to over-oxidation and the formation of anthranilic acid derivatives as byproducts. scielo.br

Given these findings, it is highly probable that this compound would undergo similar oxidative cleavage to yield 2-amino-4-chloro-5-methylbenzoic acid. The presence of the electron-withdrawing chlorine atom at the 4-position might be expected to decrease the rate of oxidation compared to 5-methylisatin, based on the observed electronic effects in the cited studies.

Condensation Reactions with Various Reagents

The C3-carbonyl group of isatins is a key site for condensation reactions with a wide variety of nucleophilic reagents. These reactions lead to the formation of a diverse array of derivatives with significant biological potential.

One of the most common types of condensation reactions involves the reaction of isatins with compounds containing a primary amino group, such as anilines, to form Schiff bases (imines) at the C3-position. For example, N-methylisatin has been reacted with various substituted anilines to produce the corresponding Schiff bases. biomedres.us Similarly, condensation with thiosemicarbazides yields thiosemicarbazones, which are known to possess a broad spectrum of biological activities. thieme-connect.com The subsequent cyclization of these thiosemicarbazones can lead to the formation of other heterocyclic systems. thieme-connect.com

Isatin and its derivatives also undergo the Knoevenagel condensation with active methylene (B1212753) compounds like malononitrile. scielo.br This reaction, which can be promoted by microwave irradiation, results in the formation of 3-dicyanomethyleneoxindole. scielo.br

Furthermore, isatins can participate in multicomponent reactions (MCRs), which allow for the efficient synthesis of complex molecules in a single step. uc.pt For instance, a three-component reaction between N-methylisatin, 4-(3,4-dichlorophenyl)-4-oxo-2-butenoic acid, and thioglycolic acid has been used to prepare spirooxindole-tetrahydrothiophene derivatives. uc.pt

The reaction of isatins with phosphorus ylides in the Wittig reaction is another important transformation that allows for the introduction of a carbon-carbon double bond at the C3-position. nih.gov

The diverse range of condensation reactions applicable to the isatin scaffold underscores its importance as a building block in medicinal and materials chemistry. It is expected that this compound would readily undergo these condensation reactions, with the electronic properties of the chloro and methyl substituents potentially influencing the reaction kinetics and product yields.

Lack of Specific Data for this compound Derivatives Hinders Article Generation

Following an extensive search of scientific literature, it has been determined that there is a significant lack of specific data available on the biological and pharmacological potential of "this compound" derivatives. The user's request for a detailed article focusing solely on this specific chemical compound, with a strict adherence to a provided outline, cannot be fulfilled at this time due to the absence of targeted research on this particular isatin analog.

To generate a scientifically accurate and thorough article as per the user's instructions, specific studies detailing the synthesis and biological evaluation of this compound derivatives are necessary. This would include, but not be limited to, minimum inhibitory concentration (MIC) values against various microbial strains, and specific findings related to antiviral and antimycobacterial activities. Without such dedicated research, any attempt to create the requested article would involve extrapolation from related but chemically distinct compounds, leading to inaccuracies and a failure to adhere to the user's explicit constraints.

Given the current state of available scientific information, it is not possible to provide a comprehensive and scientifically sound article that is strictly focused on the biological activities of this compound derivatives as outlined.

We can, however, offer to produce a detailed article on the broader, more extensively researched topics of "5-chloroisatin derivatives" or "chloro- and methyl-substituted isatin derivatives." This alternative approach would allow for the creation of a comprehensive and well-supported article that adheres to the requested structural outline and includes detailed research findings and data tables based on the available scientific literature. We await your guidance on whether to proceed with this broader scope.

Biological Activity and Pharmacological Potential of 4 Chloro 5 Methylisatin Derivatives

Antimicrobial Activities

Antiviral Activity

SARS-CoV-2 Inhibition Studies

While the broader class of isatin (B1672199) derivatives has been investigated for general antiviral properties, specific research focusing on derivatives of 4-Chloro-5-methylisatin as inhibitors of SARS-CoV-2 is not extensively detailed in the available literature. General antiviral research has identified various heterocyclic compounds as potential inhibitors of SARS-CoV-2 replication, often targeting viral enzymes like the main protease (Mpro). accscience.comnih.govresearchgate.net For instance, studies have explored compounds ranging from 4-aminoquinolines to nucleoside analogs for their ability to disrupt the viral life cycle. accscience.commdpi.com However, direct evaluation and detailed findings concerning this compound derivatives in the context of SARS-CoV-2 inhibition remain an area for future investigation.

Anti-HIV Effects

The isatin scaffold is a known platform for the development of anti-HIV agents. nih.govpkheartjournal.com Research into isatin derivatives has shown that substitutions on the aromatic ring significantly influence their activity against HIV-1 and HIV-2. nih.gov

Structure-activity relationship (SAR) studies have provided insights into the optimal substitutions for anti-HIV potency. For substitutions at the C-5 position of the isatin ring, it has been observed that activity is governed by the order of F = CH3 > Cl. nih.gov This suggests that while a methyl group at C-5 is beneficial, the presence of a chloro group might result in slightly lower, though still potentially significant, anti-HIV activity. Further modifications, such as the introduction of a fluoroquinolone moiety at the N1 position, have been shown to enhance antiviral effects. nih.gov

In one study, isatin N-Mannich bases were synthesized and evaluated for their ability to inhibit HIV-1 and HIV-2 strains. While specific data for a 4-chloro-5-methyl derivative was not highlighted, a related methyl-substituted compound was found to be less active than its unsubstituted counterpart in that particular series. nih.gov Another study on Schiff and Mannich bases derived from 5-chloro and 5-bromo isatins demonstrated their potential to inhibit the replication of HIV-1 (IIIB) in MT-4 cells, underscoring the relevance of halogen substitutions in this context. nih.gov

Table 1: Anti-HIV Activity of Selected Isatin Derivatives

| Compound Type | Virus Strain | Activity Metric | Result | Reference |

|---|---|---|---|---|

| Norfloxacin-isatin Mannich bases | HIV-1 | EC50 | 11.3 - 13.9 µg/mL | nih.gov |

| Isatin N-Mannich bases | HIV-1 & HIV-2 | EC50 | > 2 µg/mL | nih.gov |

Anticancer / Antiproliferative Activities

Derivatives of isatin are widely recognized for their cytotoxic and antineoplastic properties, inhibiting cancer cell proliferation through various mechanisms, including interactions with critical cellular targets like protein kinases and tubulin. core.ac.ukfrontiersin.org The substitution pattern on the isatin ring, particularly at positions 4 and 5, plays a crucial role in determining the potency and selectivity of these compounds. core.ac.ukresearchgate.net

Inhibition of Cyclin-Dependent Kinase 2 (CDK2)

Cyclin-dependent kinase 2 (CDK2) is a key regulator of the cell cycle, and its overexpression is linked to the uncontrolled cell proliferation characteristic of cancer. mdpi.comresearchgate.net This makes CDK2 a valuable target for cancer therapy, and isatin derivatives have emerged as a significant class of CDK2 inhibitors. nih.govnih.gov

Studies on 5-methylisatin (B515603) derivatives combined with benzoylhydrazide substituents have shown strong binding potential to the CDK2 active site. mdpi.com Molecular docking analyses reveal that these inhibitors fit into a hydrophobic pocket formed by residues such as PHE 80 and PHE 82. mdpi.com Crucially, they form hydrogen bonds with key amino acids GLU 81 and LEU 83 within the hinge region of the kinase, which are essential for stabilizing the inhibitor-enzyme complex and preventing ATP binding. mdpi.comresearchgate.net The development of isatin-based CDK inhibitors is a well-documented strategy, with certain derivatives showing potent activity that leads to cell cycle arrest and apoptosis in cancer cells. nih.gov

Table 2: Key Interactions of Isatin-based Inhibitors with CDK2 Active Site

| Interacting Residue | Type of Interaction | Significance | Reference |

|---|---|---|---|

| GLU 81 | Hydrogen Bond | Stabilization in adenine (B156593) pocket | mdpi.com |

| LEU 83 | Hydrogen Bond | Stabilization in hinge region | mdpi.com |

| PHE 80, PHE 82 | Hydrophobic Interaction | Positioning in active site | mdpi.com |

Tubulin Inhibition

Microtubules are essential components of the cytoskeleton involved in cell division, making them a prime target for anticancer drugs. nih.gov Isatin derivatives are among the classes of compounds investigated as tubulin polymerization inhibitors, often acting at the colchicine (B1669291) binding site. core.ac.ukmdpi.com By disrupting microtubule dynamics, these agents can arrest mitosis and induce apoptosis in rapidly dividing cancer cells.

While many isatin-based compounds have been explored as tubulin inhibitors, specific studies detailing the tubulin inhibitory activity of this compound derivatives are limited. However, the general principle is well-established. For example, arylthioindoles, which share structural similarities, are potent inhibitors of tubulin assembly by interacting with the colchicine site on β-tubulin. mdpi.com Similarly, analogs of Combretastatin A-4 (CA-4), a potent natural tubulin inhibitor, have been developed using various heterocyclic scaffolds, including quinoline (B57606), to enhance their anticancer profiles. frontiersin.org This suggests that a properly functionalized this compound core could potentially be engineered to effectively target tubulin polymerization.

EGFR and VEGFR-2 Inhibitory Potential

Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) are critical tyrosine kinases that regulate tumor growth, proliferation, and angiogenesis (the formation of new blood vessels). nih.govnih.gov Dual inhibition of these receptors is a promising strategy in cancer therapy.

New derivatives combining isatin and quinoline moieties have been designed and synthesized as potent VEGFR-2 inhibitors. researchgate.net These compounds have demonstrated significant antiproliferative effects against various cancer cell lines, including colon (Caco-2), lung (A549), and liver (HepG2) cancer. researchgate.net In enzymatic assays, certain isatin-quinoline derivatives exhibited strong inhibition of VEGFR-2 kinase activity, with IC50 values in the nanomolar range, comparable to the standard drug sorafenib. researchgate.net Molecular docking studies confirm that these derivatives bind effectively within the VEGFR-2 kinase pocket, interacting with key residues. researchgate.netdovepress.com

Table 3: VEGFR-2 and Cancer Cell Line Inhibition by Isatin-Quinoline Derivatives

| Compound | Target | IC50 (nM) | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|---|---|

| Derivative 7 | VEGFR-2 | 98.53 | Caco-2 | 9.3 | researchgate.net |

| Derivative 13 | VEGFR-2 | 137.40 | Caco-2 | 8.2 | researchgate.net |

| Derivative 14 | VEGFR-2 | 187.00 | Caco-2 | 5.7 | researchgate.net |

Anti-inflammatory and Analgesic Activities

Isatin and its derivatives are known to possess a wide range of biological effects, including significant anti-inflammatory and analgesic properties. pkheartjournal.com The substitution pattern on the isatin ring influences this activity; for instance, compounds with chloro or nitro groups often demonstrate strong action. pkheartjournal.com Conversely, electron-donating groups such as methyl or methoxy (B1213986) groups have been observed to slightly decrease activity in some series. pkheartjournal.com

A study on a closely related derivative, (Z)-2-(5-chloro-2-oxoindolin-3-ylidene)-N-phenyl-hydrazinecarbothioamide (COPHCT), provided detailed insights into these effects. nih.govresearchgate.net Using a carrageenan-induced paw edema model in mice, the compound significantly reduced inflammation, particularly in the fourth hour after administration. researchgate.net In a zymosan-induced air pouch model, it was shown to reduce leukocyte migration and total protein concentration, indicating its ability to modulate key inflammatory processes. researchgate.net

In analgesic tests, the compound showed notable activity in the second (inflammatory) phase of the formalin test, reducing pain behaviors by up to 79.46%. nih.govresearchgate.net This suggests that its pain-relieving effects are likely linked to its anti-inflammatory mechanism.

Table 4: Anti-inflammatory and Analgesic Effects of a 5-Chloro-isatin Derivative (COPHCT)

| Assay | Dose (mg/kg) | Effect | % Reduction | Reference |

|---|---|---|---|---|

| Formalin Test (Phase 2) | 1.0 | Reduction in paw pain time | 73.61% | nih.govresearchgate.net |

| Formalin Test (Phase 2) | 2.5 | Reduction in paw pain time | 79.46% | nih.govresearchgate.net |

| Formalin Test (Phase 2) | 5.0 | Reduction in paw pain time | 73.85% | nih.govresearchgate.net |

| Acetic Acid Writhing | 5.0 | Reduction in writhings | 24.88% | nih.govresearchgate.net |

Anticonvulsant Activity

Isatin and its derivatives have long been recognized for their potential as anticonvulsant agents. hilarispublisher.com Research has shown that certain structural features of isatin derivatives are crucial for their anticonvulsant effects. These features often include a lipophilic moiety, a hydrogen bonding domain, and a distal aryl ring. researchgate.netsemanticscholar.org

Several studies have explored the anticonvulsant potential of various isatin derivatives by screening them in preclinical models such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. For instance, Schiff bases of N-methyl and N-acetyl isatin derivatives have been synthesized and evaluated for their anticonvulsant properties. srce.hrnih.gov One notable derivative, N-methyl-5-bromo-3-(p-chlorophenylimino) isatin, demonstrated significant activity in both MES and scPTZ screens, suggesting its potential as a lead compound for the development of new anticonvulsants. srce.hrnih.gov

Table 1: Anticonvulsant Activity of Selected Isatin Derivatives This table is representative of the types of data found in the cited literature for isatin derivatives. Specific data for this compound derivatives were not available in the provided search results.

| Compound | Test Model | Activity | Reference |

| N-methyl-5-bromo-3-(p-chlorophenylimino) isatin | MES & scPTZ | Active | srce.hrnih.gov |

| N-acetyl-5-bromo-3-(p-chlorophenylimino) isatin | MES & scPTZ | Active at 100 mg/kg | srce.hr |

| Isatin-3-semicarbazone derivatives | MES, scPTZ, scSTY | Active, less neurotoxic than standard drugs | researchgate.net |

Antidiabetic Activity

The potential of isatin derivatives as antidiabetic agents has been an area of active research. researchgate.net Studies have investigated the effects of these compounds on blood glucose levels and their mechanism of action, including the inhibition of key enzymes involved in carbohydrate metabolism.

One study investigated a new isatin derivative, N'-(7-Chloro-2-oxo-2,3-dihydro-1H-indol-3-yl)benzohydrazide, for its antidiabetic effect in alloxan-induced diabetic rats. ijpbs.com At a dose of 50 mg/kg, this derivative showed a significant reduction in blood glucose levels and an improvement in oral glucose tolerance, body weight, and serum lipid profiles, comparable to the standard drug glibenclamide. ijpbs.com Another study on various isatin derivatives in a streptozotocin-nicotinamide induced Type II diabetic rat model also demonstrated significant reductions in blood glucose levels at doses of 10 mg/kg and 100 mg/kg. researchgate.net

A key mechanism contributing to the antidiabetic potential of isatin derivatives is the inhibition of α-glucosidase, an enzyme that plays a crucial role in the digestion of carbohydrates. nih.govsemanticscholar.org By inhibiting this enzyme, the breakdown of complex carbohydrates into absorbable monosaccharides is delayed, leading to a reduction in postprandial hyperglycemia.

A series of isatin-thiazole derivatives were synthesized and evaluated for their in vitro α-glucosidase inhibitory activity. nih.gov The tested compounds demonstrated significant inhibitory potential, with IC50 values ranging from 28.47 to 46.61 µg/ml, which is comparable to the standard drug acarbose (B1664774) (IC50 value of 27.22 ± 2.30 µg/ml). nih.gov Molecular docking studies have also been employed to understand the binding interactions of these compounds within the active site of the α-glucosidase enzyme. nih.govnih.gov

Another study on novel chromone-isatin derivatives reported excellent to potent inhibitory activity against yeast α-glucosidase, with IC50 values in the range of 3.18 ± 0.12 to 16.59 ± 0.17 μM, significantly more potent than acarbose (IC50 = 817.38 ± 6.27 μM). nih.gov These findings highlight the potential of isatin-based compounds as a promising class of α-glucosidase inhibitors for the management of type 2 diabetes.

Table 2: α-Glucosidase Inhibitory Activity of Selected Isatin Derivatives This table is representative of the types of data found in the cited literature for isatin derivatives. Specific data for this compound derivatives were not available in the provided search results.

| Compound Series | IC50 Range | Standard Drug (Acarbose) IC50 | Reference |

| Isatin-thiazole derivatives | 28.47 - 46.61 µg/ml | 27.22 ± 2.30 µg/ml | nih.gov |

| Chromone-isatin derivatives | 3.18 ± 0.12 - 16.59 ± 0.17 μM | 817.38 ± 6.27 μM | nih.gov |

Antioxidant Activity

Isatin derivatives have been investigated for their antioxidant properties, which are crucial in combating oxidative stress implicated in various diseases. mdpi.compkheartjournal.comui.ac.id The antioxidant activity of these compounds is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging method. pkheartjournal.comui.ac.idpensoft.net

A study on novel isatin-based N-Mannich bases found that the presence of electron-withdrawing groups and a morpholine (B109124) substituent on the isatin ring was associated with significant antioxidant activity. pkheartjournal.com Another study synthesized new isatin derivatives and evaluated their antioxidant potential, with 3,3-bis(4-amino-2,5-dimethoxyphenyl)-1,3-dihydroindol-2-one showing good chemical antioxidant activity. nih.gov Furthermore, the modification of isatin through the Pfitzinger reaction to yield quinoline-4-carboxylic acid derivatives has been shown to enhance antioxidant activity compared to the parent isatin molecule. ui.ac.id

The lactam ring of isatin, with its N-H and C=O moieties, is believed to contribute to the free radical scavenging properties of its derivatives. pkheartjournal.com The introduction of various substituents allows for the fine-tuning of this activity. For example, some studies have shown that isatin-gallate hybrids and other hydrazone derivatives of isatin exhibit potent antioxidant effects. pensoft.net

Table 3: Antioxidant Activity of Selected Isatin Derivatives This table is representative of the types of data found in the cited literature for isatin derivatives. Specific data for this compound derivatives were not available in the provided search results.

| Compound/Derivative | Assay | Finding | Reference |

| Isatin-based N-Mannich bases | DPPH | Electron-withdrawing groups enhance activity | pkheartjournal.com |

| 3,3-bis(4-amino-2,5-dimethoxyphenyl)-1,3-dihydroindol-2-one | Chemical antioxidant assays | Good activity | nih.gov |

| Quinoline-4-carboxylic acid derivatives of isatin | DPPH | Higher inhibition than isatin | ui.ac.id |

| Isatin-gallate hybrids | DPPH | Observable radical scavenging action | pensoft.net |

Anti-malarial Activity

The emergence of drug-resistant strains of Plasmodium falciparum has necessitated the search for novel antimalarial agents. Isatin and its derivatives have emerged as a promising class of compounds in this regard. researchgate.netresearchgate.net The isatin scaffold has been incorporated into various molecular structures to develop new compounds with potent anti-malarial activity.

Studies have shown that isatin-ferrocene conjugates and carbodithioate 2,3-dioxoindoline derivatives of isatin exhibit antimalarial potential against chloroquine-resistant strains of P. falciparum. researchgate.net Furthermore, triazole and substituted indole (B1671886) derivatives of isatin have been reported as effective antimalarial agents in in vitro studies. researchgate.net The structure-activity relationship studies of isatin-based antimalarial agents are crucial for the design of more effective and less toxic drugs. researchgate.net

While specific studies on this compound derivatives for antimalarial activity were not prominent in the search results, the general findings for substituted isatins, including those with halogen substitutions, suggest that this is a promising area for further investigation. The 4-aminoquinoline (B48711) scaffold, often modified with various side chains, is a well-established pharmacophore in antimalarial drug discovery, and its combination with the isatin nucleus could lead to novel therapeutic agents. nih.gov

Enzyme Inhibition Studies (General)

The biological activities of isatin derivatives are often attributed to their ability to inhibit specific enzymes. nih.gov This inhibitory action can lead to a variety of therapeutic effects, making isatin a valuable scaffold in drug design.

Isatin derivatives have been shown to inhibit a range of enzymes, including α-glucosidase as discussed earlier, which is relevant to their antidiabetic activity. nih.govsemanticscholar.org Beyond this, isatin-based compounds have been explored as inhibitors of other enzymes. For instance, some isatin derivatives have been found to inhibit topoisomerase II, an enzyme crucial for DNA replication, which contributes to their potential as anticancer agents. nih.gov Metal complexes of isatin derivatives have also shown enhanced biological properties, including enzyme inhibition, compared to the free ligands. nih.gov The diverse and tunable nature of the isatin core allows for the design of specific inhibitors for various enzymatic targets.

A notable application of isatin derivatives as enzyme inhibitors is in the field of agriculture, specifically as herbicides. The target enzyme in this context is Acetohydroxyacid Synthase (AHAS), which is essential for the biosynthesis of branched-chain amino acids in plants. researchgate.net Inhibition of AHAS leads to a deficiency in these vital amino acids, ultimately causing plant death. As this enzyme is not present in animals, AHAS inhibitors are considered to have low toxicity to mammals, making them environmentally benign herbicides. researchgate.net

Based on the crystal structure of the AHAS enzyme, isatin derivatives have been designed and synthesized as potential inhibitors. researchgate.net Preliminary bioassays have shown that these compounds exhibit considerable inhibition of AHAS both in vitro and in vivo. For example, one synthesized isatin derivative showed 85% inhibition at a concentration of 100 µg/mL in vitro. researchgate.net Another compound demonstrated an 84.7% inhibition of rape root length at the same concentration. researchgate.net These findings suggest that isatin derivatives are a promising class of compounds for the development of novel and safe herbicides.

Table 4: AHAS Inhibition by Isatin Derivatives This table is representative of the types of data found in the cited literature for isatin derivatives. Specific data for this compound derivatives were not available in the provided search results.

| Compound | Assay | Concentration | Inhibition | Reference |

| Isatin derivative 13 | In vitro AHAS inhibition | 100 µg/mL | 85% | researchgate.net |

| Isatin derivative 7 | In vivo rape root length inhibition | 100 µg/mL | 84.7% | researchgate.net |

Urease Inhibition

Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbon dioxide. It is a significant virulence factor for several pathogenic bacteria, including Helicobacter pylori, contributing to diseases such as gastritis, peptic ulcers, and gastric cancer. Inhibition of urease is, therefore, a key therapeutic strategy to combat these infections. nih.gov Isatin and its derivatives, particularly thiosemicarbazones, have been identified as a promising class of urease inhibitors. tandfonline.comtandfonline.com

Research into N4-substituted isatin-3-thiosemicarbazones has demonstrated their potential as effective urease inhibitors. tandfonline.comtandfonline.com In one study, a series of these compounds were screened for their inhibitory activity against human urease. Several derivatives exhibited potent inhibition of the enzyme. tandfonline.com For instance, compounds with chloro substitutions on the phenyl ring of the thiosemicarbazone moiety showed significant activity. Specifically, a derivative with a chloro group at the ortho position of the phenyl ring displayed notable inhibition, as did a compound with a chloro group at the meta position. tandfonline.com While this study did not specifically investigate this compound, the findings suggest that the presence of a chloro group on the isatin ring could contribute favorably to the urease inhibitory activity of its derivatives.

The proposed mechanism for the urease inhibitory activity of thiosemicarbazones involves the chelation of the nickel ions in the enzyme's active site by the sulfur and nitrogen atoms of the thiosemicarbazone moiety. tandfonline.com The diverse substitutions on the isatin ring and the N4-position of the thiosemicarbazone can influence the electronic and steric properties of the molecule, thereby affecting its binding affinity to the urease enzyme.

| Compound | Substitution Pattern | Urease Inhibition (%) at 100 µM |

|---|---|---|

| 3g | Isatin-3-thiosemicarbazone | Potent Inhibition |

| 3k | Isatin-3-thiosemicarbazone with ortho-chloro substitution on N4-phenyl | Potent Inhibition |

| 3m | Isatin-3-thiosemicarbazone with other substitutions | Potent Inhibition |

Cholinesterase Inhibition (e.g., for Alzheimer's disease)

Cholinesterase inhibitors are a class of drugs that block the normal breakdown of the neurotransmitter acetylcholine. These are used in the management of Alzheimer's disease to help improve cognitive function. The isatin scaffold has been explored for its potential to inhibit cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov

Schiff bases derived from isatin have shown promise as cholinesterase inhibitors. A study on a series of isatin Schiff bases revealed that their inhibitory potential is dependent on the substitution on the aromatic ring. While some compounds showed activity against AChE, a larger number demonstrated varying degrees of inhibition against BChE.

More recently, novel isatin-linked 4,4-dimethyl-5-methylene-4,5-dihydrothiazole-2-thiols were designed as AChE inhibitors. psu.eduresearchgate.net The rationale behind this design was to create molecules capable of interacting with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme. psu.eduresearchgate.net Two compounds from this series, 1b and 1c , exhibited potent AChE inhibition with IC50 values of 18.2 µM and 27.5 µM, respectively. psu.eduresearchgate.net Kinetic studies indicated that compound 1b acts as a non-competitive inhibitor. psu.edu Although this research did not use this compound, it highlights the potential of isatin derivatives in designing novel cholinesterase inhibitors. The substitution pattern on the isatin ring is expected to influence the binding affinity and selectivity of these compounds for AChE and BChE.

| Compound | IC50 (µM) for AChE |

|---|---|

| 1b | 18.2 |

| 1c | 27.5 |

Neuroprotective Activities

Neuroprotection refers to the strategies and mechanisms able to defend the central nervous system against neuronal injury and degeneration. Isatin and its derivatives have been investigated for their neuroprotective effects in various experimental models. nih.govresearchgate.netnih.gov

Studies on isatin-tethered halogen-containing acylhydrazone derivatives have demonstrated their potential as neuroprotective agents. nih.govresearchgate.netnih.gov These compounds were found to inhibit monoamine oxidase B (MAO-B), an enzyme involved in the degradation of dopamine, which is implicated in Parkinson's disease. nih.govresearchgate.netnih.gov Pre-treatment with lead compounds from this series was shown to enhance anti-oxidant levels and decrease the production of reactive oxygen species and pro-inflammatory cytokines in neuronal cells. nih.govresearchgate.net These findings suggest that isatin derivatives could offer therapeutic benefits in neurological illnesses. nih.govresearchgate.netnih.gov The presence of halogen substituents on the isatin ring, such as a chloro group, could modulate the neuroprotective activity of these derivatives.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 4 Chloro 5 Methylisatin Derivatives

Impact of Substituents on Biological Efficacy

The biological activity of 4-chloro-5-methylisatin derivatives is profoundly influenced by the nature and position of substituents on the isatin (B1672199) ring. ijcsrr.orgijrrjournal.com These modifications can modulate the compound's interaction with biological targets, thereby affecting its therapeutic efficacy.

Role of 5-Halogenation (e.g., Chlorine)

Halogenation at the C-5 position of the isatin ring has been consistently shown to be a key determinant of biological activity. nih.gov Studies have revealed that the introduction of a halogen atom at this position often leads to a significant enhancement of the compound's potency. nih.govrjpbcs.com

Specifically, the presence of a chlorine atom at the C-5 position, as seen in this compound, is considered favorable for various biological activities. ijcsrr.org For instance, in a series of isatin-thiazole hybrids, the order of increasing activity was found to be Cl > Br > H, highlighting the positive impact of 5-halogenation. ijcsrr.org Similarly, other research has indicated that 5-halogenated isatins, including 5-chloro derivatives, are significantly more active than their unsubstituted counterparts, sometimes by a factor of 5 to 10. rjpbcs.comijstr.org The introduction of a chlorine atom can influence the electronic properties and lipophilicity of the molecule, which in turn can affect its binding affinity to target proteins and its ability to cross cell membranes.

In the context of anti-HIV activity, the substitution pattern at the C-5 position of the isatin ring has shown varied effects. While some studies suggest that substitutions at this position, whether by electron-donating or electron-withdrawing groups, can be unfavorable for anti-HIV-1 activity, other research on isatinyl thiosemicarbazones has indicated that a methyl group at C-5, in conjunction with a chlorine atom on a linked phenyl piperazinyl methyl moiety, contributes to superior anti-HIV efficacy through hydrophobic interactions. nih.gov This highlights the nuanced and context-dependent role of C-5 substitutions.

Interestingly, while 5-halogenation is generally beneficial, the specific halogen can matter. For example, in some studies, 5-bromo substitution has been found to confer greater cytotoxic properties compared to chloro substitution. ijstr.org

Influence of N-Alkylation and N-Mannich Bases

Modifications at the N-1 position of the isatin ring, particularly through N-alkylation and the formation of N-Mannich bases, have been identified as effective strategies for enhancing the biological activity of isatin derivatives. nih.gov

N-Alkylation: The introduction of an alkyl group at the nitrogen atom of the isatin core can significantly impact its biological profile. hilarispublisher.com N-alkylation has been shown to enhance the cytotoxic activity of isatin derivatives. ijstr.orghilarispublisher.com For instance, N-methylation has been reported to improve the cytotoxicity of the parent isatin compound. ijstr.org The nature of the alkyl group is also crucial; studies have indicated that an aromatic ring attached via a one or three-carbon linker at the N-1 position can increase anti-cancer activity. ijstr.org The process of N-alkylation is typically achieved by reacting the isatin with various alkylating agents in the presence of a base. ajprd.com

N-Mannich Bases: The formation of N-Mannich bases, by reacting the isatin with formaldehyde (B43269) and a secondary amine, is another important modification that often leads to enhanced biological activity. nih.govajprd.comif-pan.krakow.pl These modifications can improve the solubility and bioavailability of the parent compound. sci-hub.se For example, N-Mannich bases of isatin Schiff bases have been synthesized and have shown promising anti-HIV activity. ajprd.com

Substitutions at R2, R3, and R4 Positions on Binding Affinity

In a recent study focusing on 5-methylisatin (B515603) derivatives as potential CDK2 inhibitors, the impact of substitutions at the R2, R3, and R4 positions of a linked benzoylhydrazide moiety was investigated. nih.govnih.gov The findings from this research provide valuable insights that can be extrapolated to derivatives of this compound.

The study, which employed molecular docking and dynamic simulations, revealed that substitutions at the R2 and R3 positions of the benzoylhydrazide ring generally led to an improvement in binding affinity to the CDK2 active site. nih.govnih.gov In contrast, modifications at the R4 position were found to be less favorable for binding. nih.govnih.gov

Key interactions stabilizing the complex included hydrogen bonds with the amino acid residues GLU81 and LEU83, as well as various hydrophobic interactions. nih.govnih.gov The presence of an amino group at the R2 and R3 positions (compounds 2f and 3f in the study) resulted in a significant increase in binding abilities. nih.gov Similarly, derivatives with halogen, methyl, and nitro groups at these positions (compounds 2a, 2d, 3e, 3h) also exhibited good binding affinities. nih.gov

These results underscore the importance of the substitution pattern on the appended aromatic ring for achieving optimal binding to the target protein. The electronic and steric properties of the substituents at the R2 and R3 positions appear to play a crucial role in modulating the binding affinity.

Effects of Electron-Donating vs. Electron-Withdrawing Groups

The electronic nature of the substituents on the isatin ring and any attached moieties plays a critical role in determining the biological activity of this compound derivatives. The balance between electron-donating and electron-withdrawing groups can significantly influence the compound's interaction with its biological target.

In some instances, the presence of electron-donating groups has been shown to enhance biological activity. For example, in a series of isatin-thiazole hybrids, the introduction of an electron-donating methyl group on the thiazole (B1198619) ring resulted in higher activity compared to the unsubstituted analogs. ijcsrr.org Conversely, for a different hybrid molecule, the introduction of either electron-donating or electron-withdrawing groups on the para-position of a phenyl ring in the thiazole moiety led to a decrease in activity. ijcsrr.org

In the context of anticonvulsant activity, isatin derivatives bearing electron-donating groups have demonstrated better activity than those with electron-withdrawing groups. nih.gov This suggests that increased electron density in certain regions of the molecule may be favorable for this particular biological effect.

On the other hand, for anti-tubercular activity, substitution at the C-5 position of the isatin nucleus with an electron-withdrawing group was found to increase activity, while an electron-donating methoxy (B1213986) (OMe) group decreased the potential compared to unsubstituted conjugates. nih.gov Similarly, for anti-cancer activity, the incorporation of an electronegative fluorine atom at the C-5 position of the isatin moiety could improve potency, whereas an electron-withdrawing group reduced the anticancer activity in another series of compounds. nih.gov

Stereochemical Considerations and Conformational Analysis

The three-dimensional arrangement of atoms in this compound derivatives, including their stereochemistry and conformational flexibility, plays a pivotal role in their biological activity. These structural features dictate how a molecule can interact with the specific and often complex binding sites of biological targets.

Conformational analysis of these derivatives reveals that even small changes in the substitution pattern can lead to significant alterations in the molecule's preferred conformation. mdpi.com This conformational flexibility allows the molecule to adopt different shapes, and the most stable or biologically active conformation may be influenced by the surrounding environment, such as the solvent or the binding pocket of a protein.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For derivatives of isatin, including those related to this compound, QSAR studies have been instrumental in understanding the key molecular features that govern their therapeutic effects.

Another QSAR study on isatin derivatives as anticancer agents focused on N-alkyl substituted compounds. kdpublications.in This analysis helped in the design of new isatin sulfonamide compounds with potential anti-HIV activity. kdpublications.in By identifying the key physicochemical properties that correlate with activity, QSAR models can guide the synthesis of more potent and selective drug candidates, thereby minimizing the time and cost associated with drug discovery. kdpublications.in

More advanced 4D-QSAR studies have also been applied to isatin derivatives to predict their anticancer activity. nih.gov These models consider the conformational flexibility of the molecules and have shown a high predictive ability, with r² and q² values of 0.95 and 0.93, respectively, for the training set of compounds. nih.gov Such studies are crucial for the development of new and effective isatin-based therapies. nih.gov

The application of QSAR, in conjunction with other computational methods like molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis, provides a powerful platform for the rational design of novel this compound derivatives with improved therapeutic profiles. mdpi.com

Interactive Data Table: Summary of SAR Findings for Isatin Derivatives

Computational Chemistry and Molecular Modeling of 4 Chloro 5 Methylisatin

Molecular Docking Studies

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode of small molecule drugs to their protein targets.

Molecular docking studies have been instrumental in understanding how 4-Chloro-5-methylisatin and its derivatives bind to various enzymes. For instance, derivatives of 5-methylisatin (B515603) have been docked into the active site of the α-glucosidase enzyme, a target for anti-diabetic drugs. These studies revealed that the compounds fit well within the binding pocket of the enzyme. semanticscholar.orgresearchgate.net Similarly, docking studies of isatin-based thiosemicarbazones with the anticancer target protein phosphoinositide 3-kinase (PI3K) have been performed to explore their inhibitory potential. nih.gov

In another study, isatin (B1672199) derivatives were docked against the reverse transcriptase (RT) of HIV-2. researchgate.net The binding mode of a 4-(4-Acetylphenyl)-7-chloro-1-methylindoline-2,3-dione, a related compound, showed specific interactions within the RT binding site. researchgate.net Furthermore, docking studies on isatin derivatives as inhibitors of monoamine oxidase (MAO) have explored their binding within the enzyme's active site. acs.org The versatility of the isatin scaffold allows for various binding modes depending on the specific substitutions and the target enzyme. thieme-connect.comresearchgate.net

A crucial outcome of molecular docking is the identification of specific amino acid residues that are key for the ligand-receptor interaction. In studies involving 5-methylisatin derivatives as potential CDK2 inhibitors, molecular docking simulations highlighted the importance of hydrogen bonds with residues such as GLU81 and LEU83. researchgate.net

For other isatin derivatives targeting different enzymes, a range of interacting residues has been identified. For example, in the case of a derivative targeting HIV-2 reverse transcriptase, hydrogen bonds were observed with Thr107 and Lys102, and a hydrophobic interaction was noted with Tyr188. researchgate.net When targeting α-glucosidase, various interactions including CH-π, arene-anion, and arene-cation interactions with specific residues were identified. semanticscholar.orgresearchgate.net For monoamine oxidase inhibitors based on the isatin scaffold, hydrogen bonding interactions were found with residues like Tyr188, Ile199, and Gln206. acs.org

| Target Enzyme | Interacting Amino Acid Residues | Reference |

|---|---|---|

| CDK2 | GLU81, LEU83 | researchgate.net |

| HIV-2 Reverse Transcriptase | Thr107, Lys102, Tyr188 | researchgate.net |

| α-Glucosidase | Involved in CH-π, arene-anion, and arene-cation interactions | semanticscholar.orgresearchgate.net |

| Monoamine Oxidase (MAO) | Tyr188, Ile199, Gln206 | acs.org |

The stability of the ligand-enzyme complex is largely determined by a network of non-covalent interactions, primarily hydrophobic interactions and hydrogen bonds. Docking studies consistently reveal the importance of these forces in the binding of this compound and its analogs.

For instance, in the binding of a derivative to HIV-2 reverse transcriptase, two hydrogen bonds were identified: one between the oxygen atom at C-3 of the isatin ring and Thr107, and another between the oxygen atom at C-2 and Lys102. researchgate.net A significant hydrophobic interaction was also observed between a phenyl group on the isatin backbone and Tyr188 of the enzyme. researchgate.net

Similarly, for 5-methylisatin derivatives targeting CDK2, hydrogen bonds with GLU81 and LEU83, along with various hydrophobic interactions, were found to be crucial for binding affinity. researchgate.net In the context of α-glucosidase inhibition, molecular docking revealed a combination of hydrophobic interactions, CH-π interactions, arene-anion interactions, arene-cation interactions, and hydrogen bonds between the compounds and the enzyme. semanticscholar.orgresearchgate.net The balance between the hydrophilic and hydrophobic moieties of isatin derivatives is a key factor in maximizing their interactions with target proteins. polyu.edu.hk

Molecular Dynamics Simulations

While molecular docking provides a static picture of the binding pose, molecular dynamics (MD) simulations offer a dynamic view, allowing for the assessment of the stability of the ligand-receptor complex over time.

MD simulations have been employed to evaluate the conformational stability of complexes formed between isatin derivatives and their target proteins. For potential CDK2 inhibitors derived from 5-methylisatin, MD simulations were used to assess the stability of the protein-ligand complexes. researchgate.net These simulations can reveal fluctuations in the protein structure and the ligand's position, providing insights into the durability of the binding interactions identified in docking studies.

In a broader context, MD simulations are used to study protein motion and the role of solvent during ligand binding, which can be critical for understanding the binding mechanism, especially for flexible proteins. nih.gov Such simulations can help to refine the binding modes predicted by docking and provide a more accurate representation of the ligand-receptor interaction in a physiological environment. nih.gov

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to study the properties of molecules like this compound.

DFT calculations have been used to understand the chlorination process of isatins, providing insights into the reaction mechanisms. researchgate.net Studies on various 5-substituted isatins, including 5-chloroisatin (B99725) and 5-methylisatin, have utilized DFT to analyze their molecular structure, vibrational properties, and electronic characteristics. uokerbala.edu.iq These calculations can determine optimized geometries, vibrational frequencies, and electronic properties such as HOMO-LUMO energy gaps, which are important for understanding the molecule's reactivity and stability. uokerbala.edu.iqscilit.com

For example, DFT calculations at the B3LYP/6-311++G(d,p) level of theory have been used to optimize the molecular structures of isatin derivatives and to interpret their solvent effects using the polarizable continuum model (PCM). niscpr.res.in Such studies have revealed how substituents like chloro and methyl groups influence the electronic properties and interaction energies of the isatin core. niscpr.res.in Furthermore, DFT has been employed to confirm experimental spectroscopic data and to study the quantum mechanical properties of novel isatin derivatives. researchgate.net

| Application | Key Findings/Insights | Reference |

|---|---|---|

| Chlorination Mechanism | Provided understanding of the reaction pathways for the chlorination of isatins. | researchgate.net |

| Structural and Electronic Properties | Determined optimized geometries, vibrational frequencies, and HOMO-LUMO energy gaps for 5-substituted isatins. | uokerbala.edu.iq |

| Solvent Effects | Used the Polarizable Continuum Model (PCM) to analyze how solvents affect the electronic properties and interaction energies. | niscpr.res.in |

| Spectroscopic Data Confirmation | Confirmed experimental UV-vis, FT-IR, and NMR data. | researchgate.net |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO energy gap)

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. ossila.com The HOMO is the orbital most capable of donating electrons, while the LUMO is the primary electron acceptor. ossila.comnih.gov The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.govresearchgate.net A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive and less stable molecule. nih.govresearchgate.net

In studies of substituted isatins, it has been observed that the nature and position of substituents significantly influence the FMO energies and the corresponding energy gap. uokerbala.edu.iq For instance, analysis of related compounds like 5-chloroisatin and 5-methylisatin shows that substituents alter the electron distribution and, consequently, the stability. uokerbala.edu.iquokerbala.edu.iq The HOMO-LUMO energy gap for a neutral isatin molecule is reported to be around 3.92 eV. uokerbala.edu.iq Substitution on the isatin ring generally leads to a decrease in this gap, suggesting an increase in reactivity. uokerbala.edu.iq For example, the HOMO-LUMO energy gaps for 5-chloroisatin and 5-methylisatin are lower than that of unsubstituted isatin, indicating that these substitutions make the molecules less stable and more chemically active. uokerbala.edu.iqresearchgate.net

The energy of the HOMO is associated with the molecule's ionization potential (electron-donating ability), while the LUMO energy relates to its electron affinity (electron-accepting ability). nih.gov Molecules with higher HOMO energy values are better electron donors, and those with lower LUMO energy values are better electron acceptors. nih.gov

Table 1: Representative FMO Data for Related Isatin Derivatives This table presents data for closely related compounds to illustrate the effects of substitution on the isatin ring. Data is based on DFT/B3LYP/6-311++G(2d,2p) calculations for neutral molecules.

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

| Isatin | -6.61 | -2.69 | 3.92 |

| 5-Chloroisatin | -6.83 | -3.10 | 3.73 |

| 5-Methylisatin | -6.28 | -2.58 | 3.70 |

Source: Adapted from Kandemirli et al., 2020. uokerbala.edu.iq

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method used to study charge transfer, hyper-conjugative interactions, and electron density distribution within a molecule. uokerbala.edu.iquokerbala.edu.iq It transforms the complex, delocalized molecular orbitals of a wavefunction into localized one-center (lone pairs) and two-center (bonds) elements, which align with the familiar Lewis structure concept. uni-muenchen.de This analysis provides a detailed picture of the bonding and electronic structure.

NBO analysis on substituted isatins reveals significant intramolecular charge transfer interactions. uokerbala.edu.iquokerbala.edu.iq These interactions, evaluated using second-order perturbation theory, indicate the delocalization of electron density from filled (donor) Lewis-type NBOs to empty (acceptor) non-Lewis NBOs. uni-muenchen.de The stabilization energy (E(2)) associated with these interactions quantifies their importance; a higher E(2) value signifies a stronger interaction. uokerbala.edu.iquokerbala.edu.iq

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis is used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. malayajournal.org The MEP surface map uses a color scale to represent different potential values. Typically, red indicates regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue signifies areas of positive potential (electron-poor), which are prone to nucleophilic attack. malayajournal.orgsemanticscholar.org Green and yellow areas represent intermediate or near-zero potential. semanticscholar.org

For isatin derivatives, the MEP surface highlights the reactive centers of the molecule. The oxygen atoms of the carbonyl groups at positions 2 and 3 are typically the most electron-rich regions (red), making them sites for electrophilic interaction and hydrogen bond acceptance. semanticscholar.org The region around the N-H group is generally electron-deficient (blue), indicating its role as a hydrogen bond donor. semanticscholar.org

In a molecule like this compound, the chloro and methyl substituents would influence this potential map. A chloro group, being electronegative, would draw electron density, while a methyl group is electron-donating. The precise MEP map for this compound would show how these competing effects, along with the inherent electronic structure of the isatin core, create a unique electrostatic profile that governs its intermolecular interactions with biological targets. semanticscholar.orgniscpr.res.in

Hyper-conjugative Interactions

Hyper-conjugative interactions are stabilizing effects that result from the delocalization of electrons from a filled bonding orbital (like C-C or C-H) to an adjacent empty or partially filled non-bonding or anti-bonding orbital. uokerbala.edu.iq These interactions are a key aspect of NBO analysis and contribute significantly to molecular stability.

In the context of this compound, the methyl group at the C5 position and the chloro group at the C4 position would be involved in various hyper-conjugative interactions with the aromatic ring system. The NBO analysis of related 5-substituted isatins has shown that these interactions lead to changes in electron density and stabilization energies. uokerbala.edu.iquokerbala.edu.iq The delocalization of electron density from the lone pairs of the oxygen and nitrogen atoms to the anti-bonding orbitals of the ring system is a prominent stabilizing feature in isatin scaffolds. uokerbala.edu.iquokerbala.edu.iq

The study of 5-chloroisatin and 5-methylisatin showed that substitutions cause notable changes in the electron density and hybridization of the ring atoms. researchgate.net These intramolecular charge transfers and hyper-conjugative interactions are directly linked to the molecule's stability and electronic properties. uokerbala.edu.iq

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Analysis

ADMET analysis involves computational methods to predict the pharmacokinetic properties of a potential drug molecule. nih.gov These in silico predictions are crucial in the early stages of drug discovery to identify candidates with favorable profiles, thereby reducing the likelihood of late-stage failures. nih.gov

Bioavailability Predictions

Oral bioavailability is a key parameter that measures the fraction of an administered drug that reaches systemic circulation. Computational models, such as the "BOILED-Egg" model, predict gastrointestinal (GI) absorption and blood-brain barrier (BBB) penetration based on lipophilicity and polarity. uevora.pt

Studies on various isatin derivatives have generally shown good predictions for oral bioavailability. uevora.ptresearchgate.net For a series of newly designed 5-methylisatin derivatives, ADMET analysis confirmed favorable properties, with several compounds showing superior bioavailability. mdpi.com Similarly, analysis of 5-nitroisatin (B147319) derivatives also indicated good oral absorption and bioavailability. nih.govresearchgate.net These findings suggest that the isatin scaffold is a promising starting point for developing orally active drugs. For this compound, it is anticipated to have good GI absorption, a common feature among isatin-based compounds. uevora.pt

Table 2: Predicted ADMET Properties for Representative Isatin Derivatives This table provides a general overview of ADMET predictions for the isatin class of compounds based on available literature.

| Property | Prediction for Isatin Derivatives | Significance |

| Gastrointestinal (GI) Absorption | High | Indicates good potential for oral administration. uevora.ptresearchgate.net |

| Blood-Brain Barrier (BBB) Permeation | Variable (Generally low to moderate) | Predicts whether the compound can enter the central nervous system. uevora.pt |

| CYP450 Inhibition | Variable | Predicts potential for drug-drug interactions. |

| Lipinski's Rule of Five | Generally compliant | Suggests "drug-likeness" and favorable absorption/permeation. uevora.pt |

| Oral Bioavailability | Good to High | Overall indicator of the compound's potential as an oral drug. mdpi.com |

Source: Adapted from multiple sources on isatin derivatives. uevora.ptresearchgate.netmdpi.com

Future Directions and Challenges in 4 Chloro 5 Methylisatin Research

Development of Novel Synthetic Routes with Improved Efficiency and Sustainability

A significant hurdle in the broader application of substituted isatins, including 4-Chloro-5-methylisatin, is the limitation of traditional synthetic methods. Classical approaches like the Sandmeyer and Stolle syntheses can suffer from harsh reaction conditions, low yields, and a lack of regioselectivity, particularly with meta-substituted anilines, which can lead to a mixture of isomers. wright.edubiomedres.us The future of this compound synthesis hinges on the development of more sophisticated and greener methodologies.

Future research should focus on adapting modern synthetic strategies that have proven successful for other isatin (B1672199) derivatives. These include:

Microwave-Assisted Synthesis: This technique has been shown to dramatically reduce reaction times, decrease solvent usage, and improve yields for N-alkylation of isatin. mdpi.com

Metal-Free Catalysis: The use of catalysts like I2–DMSO for the cyclization of 2-amino acetophenones presents a more environmentally friendly alternative to heavy metal catalysts. irapa.org

Photocatalytic Aerobic Oxidation: Environmentally benign methods using oxygen as the oxidant and a photosensitizer offer a sustainable route for the oxidation of corresponding indole (B1671886) derivatives. nih.gov

Flow Chemistry: Continuous flow reactors can offer superior control over reaction parameters, leading to faster and more efficient synthesis, which is crucial for scalability. researchgate.net

The primary challenge is to adapt and optimize these modern techniques specifically for the high-yield, high-purity production of this compound, moving beyond traditional, less efficient batch processes.

Table 1: Synthetic Methodologies - Challenges and Future Directions

| Challenge | Future Direction |

|---|---|

| Low yields and harsh conditions in classical methods. | Adoption of microwave-assisted and flow chemistry techniques. mdpi.comresearchgate.net |

| Lack of regioselectivity leading to isomeric mixtures. | Development of precisely controlled synthetic routes like the Hewawasam-Meanwell methodology. wright.edu |

In-depth Mechanistic Studies of Biological Activities

Isatin and its derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties, often by targeting specific enzymes. researchgate.netnih.govbenthamdirect.com For instance, certain derivatives are potent inhibitors of caspases, tyrosine kinases, and tryptophan 2,3-dioxygenase (TDO), a key enzyme in the kynurenine (B1673888) pathway implicated in cancer immune evasion. tandfonline.comtandfonline.comnih.gov

Currently, there is a significant gap in the understanding of the biological profile of this compound itself. While it serves as a building block for pharmacologically active quinazolines, its intrinsic activity remains unexplored. researchgate.net A critical future direction is the systematic screening of this compound against a panel of biological targets. The key challenge will be to deconstruct its biological effects from those of its more complex derivatives.

Future research should involve:

Broad-Spectrum Screening: Evaluating its activity against various cancer cell lines, bacterial and fungal strains, and viral targets.

Enzyme Inhibition Assays: Testing its potential as an inhibitor of well-established isatin targets like kinases (e.g., VEGFR-2), caspases, and metabolic enzymes (e.g., TDO, carbonic anhydrases). tandfonline.comtandfonline.com

Structure-Activity Relationship (SAR) Studies: Investigating how the specific 4-chloro and 5-methyl substitutions influence binding affinity and activity compared to other halogenated or alkylated isatins. tandfonline.com

Table 2: Mechanistic Research - Challenges and Future Directions

| Challenge | Future Direction |

|---|---|

| Lack of data on intrinsic biological activity. | Systematic in vitro screening for anticancer, antimicrobial, and antiviral properties. nih.govbenthamdirect.com |

| Unknown molecular targets. | Enzyme inhibition assays against known isatin targets (kinases, caspases, TDO). tandfonline.comtandfonline.comnih.gov |

Clinical Applicability and Safety Optimization

The clinical potential of the isatin scaffold is well-established, with several derivatives such as Sunitinib and Nintedanib approved for cancer therapy. nih.govmdpi.comnih.gov These drugs typically function as multi-kinase inhibitors. The journey from a laboratory compound to a clinical candidate is long and fraught with challenges, primarily centered on demonstrating efficacy and ensuring safety.

For this compound, the foremost challenge is the complete absence of preclinical data. Its therapeutic potential is purely speculative and based on the activities of the broader isatin class. The path forward requires a structured preclinical development program. A major focus will be on optimizing the molecule to enhance its therapeutic index—maximizing its biological activity while minimizing off-target effects and toxicity. This could involve creating prodrugs or novel formulations to improve its pharmacokinetic profile. periodicodimineralogia.it

Key future steps include:

In vivo Efficacy Studies: Assessing the compound's performance in animal models of relevant diseases.

Pharmacokinetic Profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.